molecular formula C9H7BrS B3032058 5-(Bromomethyl)benzo[b]thiophene CAS No. 10133-22-9

5-(Bromomethyl)benzo[b]thiophene

Cat. No.: B3032058
CAS No.: 10133-22-9
M. Wt: 227.12 g/mol
InChI Key: FOQVMHRXEHFCNW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)benzo[b]thiophene is a halogenated heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromomethyl (-CH₂Br) group at the 5-position. This molecule is a versatile intermediate in medicinal chemistry and materials science due to the reactivity of the bromomethyl group, which enables further functionalization via nucleophilic substitution or cross-coupling reactions . Its synthesis typically involves bromination of precursor methylbenzo[b]thiophenes or Friedel-Crafts alkylation strategies, as seen in related compounds (e.g., 5-substituted benzo[b]thiophenes in and ).

Key properties:

  • Molecular formula: C₉H₇BrS
  • Molecular weight: 227.12 g/mol
  • Key spectral data: ¹H NMR (CDCl₃) δ 7.65–7.63 (m, 2H), 7.48 (d, J = 8 Hz, 1H), 7.34 (dd, J = 9 Hz, J = 2 Hz, 1H), 6.76–6.75 (m, 1H), 4.64 (s, 2H) .

Properties

IUPAC Name

5-(bromomethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQVMHRXEHFCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457280
Record name 5-(Bromomethyl)benzo[b]thiophene
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Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10133-22-9
Record name 5-(Bromomethyl)benzo[b]thiophene
Source CAS Common Chemistry
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Record name 5-(Bromomethyl)benzo[b]thiophene
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Record name 5-(Bromomethyl)benzo[b]thiophene
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 1-Benzothiophen-5-ylmethanol: One common method for synthesizing 5-(Bromomethyl)benzo[b]thiophene involves the bromination of 1-benzothiophen-5-ylmethanol.

    Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-(Bromomethyl)benzo[b]thiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

5-(Bromomethyl)benzo[b]thiophene serves as a crucial intermediate in organic synthesis. It can participate in various reactions, including:

  • Suzuki-Miyaura Coupling : This compound can undergo cross-coupling reactions with boronic acids to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
  • Substitution Reactions : The bromine atoms can be substituted with other nucleophiles, enhancing the diversity of products obtainable from this compound.

Medicinal Chemistry

Research indicates that derivatives of benzo[b]thiophene exhibit biological activities, including antimicrobial and anticancer properties. This compound is being explored for its potential therapeutic applications:

  • Anticancer Agents : Studies are ongoing to assess its efficacy against various cancer cell lines, leveraging its ability to form complex structures that may inhibit tumor growth .
  • Neurological Disorders : It has been identified as a precursor for compounds that target diseases affecting the central and peripheral nervous systems .

Materials Science

The compound is also utilized in developing advanced materials:

  • Organic Electronics : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Sensors : Research has shown that derivatives of benzo[b]thiophene can be used to create sensors for detecting metal ions like copper(II), indicating potential applications in environmental monitoring.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound derivatives against breast cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its cytotoxic effects, suggesting a pathway for developing new cancer therapies.

Case Study 2: Organic Photovoltaics

In another research project, this compound was incorporated into a polymer matrix for use in organic photovoltaic cells. The resulting devices showed improved efficiency and stability compared to traditional materials, highlighting the compound's utility in renewable energy technologies.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes critical parameters for 5-(Bromomethyl)benzo[b]thiophene and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Activities References
This compound C₉H₇BrS 227.12 Bromomethyl at 5-position Antimicrobial, synthetic intermediate
5-Bromobenzo[b]thiophene C₈H₅BrS 213.09 Bromo at 5-position Intermediate in antitumor agents
3-(Bromomethyl)-5-chlorobenzo[b]thiophene C₉H₆BrClS 261.56 Bromomethyl at 3, chloro at 5 Potential antitumor agents
5-Chloro-3-methylbenzo[b]thiophene C₉H₇ClS 182.67 Chloro at 5, methyl at 3 Research in drug design
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene C₁₅H₁₀BrFS 321.21 Bromo-fluorobenzyl at 2 Antibacterial, kinase inhibitors
5-Methylbenzo[b]thiophene C₉H₈S 148.23 Methyl at 5-position Metabolic studies, intermediates

Electronic and Steric Effects of Substituents

  • Bromomethyl (-CH₂Br) : Enhances electrophilicity, making the compound reactive in SN2 reactions. Its steric bulk may hinder binding in some enzymatic pockets but improves stability compared to smaller halogens.
  • Chloro and Fluoro Substituents : Electron-withdrawing groups increase oxidative stability and modulate lipophilicity. Fluorine’s small size allows for optimal van der Waals interactions in target binding .
  • Methyl Groups : Electron-donating methyl substituents (e.g., 5-methylbenzo[b]thiophene) improve metabolic stability but reduce electrophilic reactivity compared to brominated analogues .

Biological Activity

5-(Bromomethyl)benzo[b]thiophene is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a unique structural configuration characterized by a bromomethyl group attached to the benzo[b]thiophene core. This compound belongs to a class of organic molecules known for their aromatic properties and potential biological activities. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that derivatives of benzo[b]thiophene exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents .
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cells. It is believed to exert its effects through mechanisms involving DNA interaction and disruption of cellular processes .
  • Other Biological Activities : Additional studies suggest that this compound may possess anti-inflammatory and analgesic properties, further broadening its therapeutic potential .

Antimicrobial Activity

A study evaluated the antibacterial activity of thiophene derivatives, including this compound, using paper disk diffusion assays against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to established antibiotics like amoxicillin .

Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and subsequent cellular signaling pathways leading to cell death. A notable study reported that compounds with similar structures showed promising results against various cancer types, highlighting the potential for further development .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

CompoundStructure FeaturesBiological Activity
2-Bromobenzo[b]thiopheneLacks bromomethyl groupModerate antimicrobial activity
5-Bromo-2,4-dimethoxybenzaldehydeContains bromine and methoxy groupsAnticancer properties
3-BromothianaphtheneDifferent substitution patternsAntimicrobial and anticancer effects

The presence of both a bromine atom and a bromomethyl group on the benzo[b]thiophene ring in this compound enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Bromomethyl)benzo[b]thiophene?

  • Methodology :

Radical Bromination : Start with a methyl-substituted benzo[b]thiophene precursor (e.g., 3-methylbenzo[b]thiophene). Use N-bromosuccinimide (NBS) as the brominating agent under radical initiation (e.g., AIBN or light) in a solvent like CCl₄ or CHCl₃ .

Purification : Isolate the product via column chromatography or recrystallization, as exemplified in purification protocols for brominated thiophene derivatives .

  • Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via NMR (¹H/¹³C) and mass spectrometry.

Q. How is the structure of this compound confirmed experimentally?

  • Spectroscopic Techniques :

  • Infrared (IR) Spectroscopy : Analyze the 5–6 μm region for aromatic C–H stretching and 8–10 μm for C–Br vibrations. The 11–15 μm region identifies out-of-plane C–H deformations, confirming the bromomethyl substituent’s position .
  • NMR : The bromomethyl group (-CH₂Br) appears as a singlet or multiplet at ~4.3–4.7 ppm in ¹H NMR, with adjacent carbon signals at ~25–35 ppm in ¹³C NMR .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 227 for C₉H₇BrS⁺) and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

  • Methodology :

  • Suzuki-Miyaura Coupling : React with arylboronic acids using Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts, a base (e.g., K₂CO₃), and solvents like dioxane or THF at 80–100°C .
  • Buchwald-Hartwig Amination : Employ palladium catalysts (e.g., Pd₂(dba)₃) with ligands like Xantphos to introduce amines .
    • Optimization : Vary ligand-to-metal ratios and solvent polarity to enhance yield. Monitor by GC-MS or HPLC.

Q. What are the challenges in studying the catalytic hydrogenation of this compound?

  • Mechanistic Insights :

  • Desulfurization Pathways : Use Ir or Ru complexes (e.g., [Ir(COD)Cl]₂) to hydrogenate the thiophene ring. Track intermediates via in-situ FTIR or NMR to identify sulfur extrusion products (e.g., benzene derivatives) .
  • Competing Reactions : The bromomethyl group may undergo elimination (HBr release) under high H₂ pressure, requiring controlled conditions (e.g., 1–3 atm H₂, 50–80°C) .

Q. How can structural modifications of this compound enhance biological activity?

  • Derivatization Strategies :

Nucleophilic Substitution : Replace the bromine atom with azide (NaN₃) or amines (e.g., NH₃/EtOH) to generate pharmacophores .

Oxidation/Reduction : Convert the thiophene ring to sulfoxide/sulfone derivatives using mCPBA or H₂O₂, altering electronic properties for target binding .

  • Biological Screening : Test modified compounds against cancer cell lines (e.g., MCF-7) or microbial targets, correlating substituent effects with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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